Urushiol

Description

Properties

IUPAC Name |

3-[(8E,11E)-pentadeca-8,11-dienyl]benzene-1,2-diol;3-[(8E,11E)-pentadeca-8,11,14-trienyl]benzene-1,2-diol;3-[(8E,11E,13E)-pentadeca-8,11,13-trienyl]benzene-1,2-diol;3-[(E)-pentadec-8-enyl]benzene-1,2-diol;3-pentadecylbenzene-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H36O2.C21H34O2.C21H32O2.2C21H30O2/c5*1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-19-17-15-18-20(22)21(19)23/h15,17-18,22-23H,2-14,16H2,1H3;7-8,15,17-18,22-23H,2-6,9-14,16H2,1H3;4-5,7-8,15,17-18,22-23H,2-3,6,9-14,16H2,1H3;2-5,7-8,15,17-18,22-23H,6,9-14,16H2,1H3;2,4-5,7-8,15,17-18,22-23H,1,3,6,9-14,16H2/b;8-7+;5-4+,8-7+;3-2+,5-4+,8-7+;5-4+,8-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QARRXYBJLBIVAK-UEMSJJPVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC1=C(C(=CC=C1)O)O.CCCCCCC=CCCCCCCCC1=C(C(=CC=C1)O)O.CCCC=CCC=CCCCCCCCC1=C(C(=CC=C1)O)O.CC=CC=CCC=CCCCCCCCC1=C(C(=CC=C1)O)O.C=CCC=CCC=CCCCCCCCC1=C(C(=CC=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC1=C(C(=CC=C1)O)O.CCCCCC/C=C/CCCCCCCC1=C(C(=CC=C1)O)O.CCC/C=C/C/C=C/CCCCCCCC1=C(C(=CC=C1)O)O.C/C=C/C=C/C/C=C/CCCCCCCC1=C(C(=CC=C1)O)O.C=CC/C=C/C/C=C/CCCCCCCC1=C(C(=CC=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C105H162O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1584.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Pale yellow liquid; [Merck Index] | |

| Record name | Urushiol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7692 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

200 °C | |

| Record name | URUSHIOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7485 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Soluble in alcohol, ether, and benzene | |

| Record name | URUSHIOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7485 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.968 | |

| Record name | URUSHIOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7485 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Pale yellow liquid | |

CAS No. |

53237-59-5 | |

| Record name | Urushiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053237595 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | URUSHIOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7485 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Chemical Structure and Biological Activity of Urushiol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Urushiol is a lipid-soluble organic compound and the primary allergenic component found in plants of the family Anacardiaceae, most notably poison ivy, poison oak, and poison sumac. Contact with this compound elicits a delayed Type IV hypersensitivity reaction, known as this compound-induced contact dermatitis, affecting a significant portion of the global population. This technical guide provides a comprehensive overview of the chemical structure of this compound and its congeners, its multifaceted biological activities, and the experimental methodologies used to investigate its effects. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and related fields.

Chemical Structure of this compound

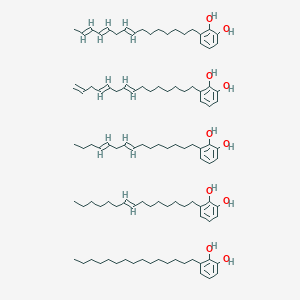

This compound is not a single compound but rather a mixture of closely related catechols with long hydrocarbon side chains. The fundamental structure consists of a catechol ring (1,2-dihydroxybenzene) substituted at the 3-position with an alkyl or alkenyl chain of 15 or 17 carbon atoms.[1]

The general structure of this compound is as follows:

Where "R" represents the C15 or C17 hydrocarbon chain.

The primary components of this compound found in poison ivy and poison oak are derivatives of 3-n-pentadecylcatechol and 3-n-heptadecylcatechol, respectively.[2] The degree of unsaturation in the alkyl side chain is a critical determinant of the allergenicity of the specific congener.[2][3]

This compound Congeners

The mixture of this compound congeners varies between different plant species. Poison ivy and poison sumac predominantly contain catechols with C15 side chains, while western poison oak has a higher concentration of C17 side-chain catechols.[2] The common congeners are categorized based on the length of the alkyl chain and the number of double bonds present.

Table 1: Major this compound Congeners and Their Structural Characteristics

| Congener Name | Alkyl Chain Length | Number of Double Bonds | Chemical Formula (Side Chain) |

| Pentadecylcatechol | C15 | 0 | -(CH₂)₁₄CH₃ |

| Mono-enepentadecylcatechol | C15 | 1 | -(CH₂)₇CH=CH(CH₂)₅CH₃ |

| Di-enepentadecylcatechol | C15 | 2 | -(CH₂)₇CH=CHCH₂CH=CH(CH₂)₂CH₃ |

| Tri-enepentadecylcatechol | C15 | 3 | -(CH₂)₇CH=CHCH₂CH=CHCH=CHCH₃ |

| Heptadecylcatechol | C17 | 0 | -(CH₂)₁₆CH₃ |

| Mono-eneheptadecylcatechol | C17 | 1 | -(CH₂)₇CH=CH(CH₂)₇CH₃ |

| Di-eneheptadecylcatechol | C17 | 2 | -(CH₂)₇CH=CHCH₂CH=CH(CH₂)₄CH₃ |

Biological Activity

The most well-documented biological effect of this compound is its ability to induce allergic contact dermatitis. However, research has also uncovered other significant biological activities, including antimicrobial and cytotoxic properties.

Allergic Contact Dermatitis

This compound-induced contact dermatitis is a classic example of a Type IV delayed-type hypersensitivity reaction. The mechanism is a complex interplay between the chemical properties of this compound and the host's immune system.

The lipophilic nature of this compound allows it to readily penetrate the stratum corneum of the skin.[4] Once in the epidermis, this compound is oxidized to a more reactive quinone form. This quinone then acts as a hapten, covalently binding to endogenous skin proteins to form a hapten-protein complex.[5] This complex is recognized as foreign by antigen-presenting cells (APCs), primarily Langerhans cells in the epidermis.[5]

These APCs process the haptenated proteins and migrate to the regional lymph nodes, where they present the antigenic peptides to naive T-lymphocytes. This leads to the clonal expansion of this compound-specific CD4+ and CD8+ T-cells, completing the sensitization phase. Upon subsequent exposure to this compound, these memory T-cells are rapidly activated, leading to the clinical manifestations of contact dermatitis, including erythema, edema, vesicles, and intense pruritus.[6]

The allergenic potential of this compound congeners is directly related to the degree of unsaturation and the length of the alkyl side chain. Congeners with a higher number of double bonds are more potent allergens.[7] While less than 50% of individuals react to saturated this compound, over 90% exhibit a reaction to this compound with at least two double bonds.[3] Longer side chains also tend to elicit a stronger immune response.[2]

Table 2: Relative Allergenicity of this compound Congeners

| This compound Congener Characteristic | Relative Allergenicity | Reference |

| Saturated Alkyl Chain | Low | [3] |

| Mono-unsaturated Alkyl Chain | Moderate | [8] |

| Di- and Tri-unsaturated Alkyl Chain | High | [7] |

| C15 Alkyl Chain | Potent | [2] |

| C17 Alkyl Chain | More Potent than C15 | [2] |

Cytotoxic Activity

This compound has demonstrated cytotoxic effects against various cancer cell lines. This activity is thought to be mediated through the induction of apoptosis.

Table 3: Cytotoxicity of this compound Against Human Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ (µg/mL) | Exposure Time (h) | Reference |

| MKN-45 | Gastric Adenocarcinoma | ~15 | 48 | [9] |

| MKN-28 | Gastric Adenocarcinoma | ~20 | 48 | [9] |

| SW480 | Colon Cancer | 33.1 | 24 | [10] |

| SW480 | Colon Cancer | 14.7 | 48 | [10] |

| SW480 | Colon Cancer | 10.2 | 72 | [10] |

Experimental Protocols

Extraction and Purification of this compound from Plant Material

A common method for isolating this compound involves solvent extraction followed by chromatographic purification.

Protocol:

-

Freshly collected plant material (leaves, stems) is shredded or ground.

-

The plant material is extracted with ethanol at a low temperature (e.g., 4°C) to minimize oxidation and polymerization.[11]

-

The ethanolic extract is chilled and concentrated under reduced pressure.

-

The active components are then transferred into a non-polar solvent like benzene or hexanes.[11][12]

-

The this compound-containing fraction is isolated using column chromatography on a solid adsorbent such as silicic acid.[11]

-

Further purification to separate individual congeners can be achieved using reversed-phase high-performance liquid chromatography (HPLC).[13]

-

All steps should be performed in an inert atmosphere (e.g., under nitrogen) to prevent oxidation.[11]

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of this compound Congeners

GC-MS is a powerful technique for the separation and identification of different this compound congeners.

Protocol:

-

This compound extracts are derivatized, typically with N-trimethylsilylimidazole (TMS), to increase their volatility.[14]

-

The derivatized sample is injected into a gas chromatograph equipped with a suitable capillary column (e.g., Rxi-5ms).[14]

-

The separated components are then introduced into a mass spectrometer for detection and identification based on their mass-to-charge ratio and fragmentation patterns.

-

Quantification can be achieved by using an internal standard, such as C15:0 alkylresorcinol.[15]

Mouse Ear Sensitization Assay (MESA)

The MESA is a common in vivo model to assess the sensitizing potential of substances like this compound.

Protocol:

-

The abdomen of BALB/c mice is depilated.

-

A solution of this compound in a suitable vehicle (e.g., acetone) is applied topically to the shaved abdomen for sensitization.

-

After a sensitization period (typically 5-7 days), a challenge dose of this compound is applied to the dorsal surface of one ear. The contralateral ear receives the vehicle alone as a control.

-

Ear thickness is measured using a digital micrometer at baseline and at various time points after the challenge (e.g., 24, 48, and 72 hours).

-

The degree of ear swelling is calculated as the difference between the challenged and control ears and is indicative of the contact hypersensitivity response.

Human Patch Testing

Patch testing in human subjects is the gold standard for diagnosing allergic contact dermatitis to this compound.

Protocol:

-

Various doses of purified this compound are incorporated into a suitable delivery system, such as the T.R.U.E. TEST® system.[16]

-

Patches containing this compound and a negative control are applied to the upper back of the subject.

-

The patches are left in place for 48 hours.[17]

-

After removal of the patches, the test sites are evaluated for signs of a local reaction (erythema, papules, vesicles) at specified time points (e.g., day 2, 4, and 7).[18]

-

The severity of the reaction is graded using a standardized scoring system.

Signaling Pathways and Molecular Mechanisms

The inflammatory response triggered by this compound involves the activation of several key intracellular signaling pathways.

NF-κB Signaling Pathway

The nuclear factor-kappa B (NF-κB) pathway is a central regulator of inflammation. This compound-induced oxidative stress can lead to the activation of IκB kinase (IKK), which then phosphorylates the inhibitory protein IκBα. This targets IκBα for ubiquitination and proteasomal degradation, releasing the NF-κB dimer (typically p50/p65) to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including cytokines and chemokines.[19][20]

Caption: this compound-induced NF-κB signaling pathway.

MAPK Signaling Pathway

Mitogen-activated protein kinase (MAPK) pathways are also crucial in the inflammatory response to this compound. Stress signals initiated by this compound can activate a cascade of kinases, including MAPKKK (e.g., MEKK), MAPKK (e.g., MKK), and finally MAPK (e.g., ERK, JNK, p38). Activated MAPKs phosphorylate and activate transcription factors such as AP-1, leading to the expression of inflammatory mediators.[10][21]

Caption: this compound-activated MAPK signaling cascade.

Th17 Signaling Pathway

The T-helper 17 (Th17) cell lineage plays a significant role in the pathogenesis of this compound-induced dermatitis. Upon activation by APCs presenting this compound-haptenated peptides, naive T-cells can differentiate into Th17 cells in the presence of cytokines like IL-6 and TGF-β. These Th17 cells produce pro-inflammatory cytokines such as IL-17 and IL-22, which act on keratinocytes and other skin cells to amplify the inflammatory response and recruit neutrophils.[9][22]

Caption: Role of Th17 cells in this compound dermatitis.

Conclusion

This compound represents a fascinating class of natural compounds with potent and diverse biological activities. A thorough understanding of its chemical structure, the nuances of its interaction with the immune system, and the signaling pathways it modulates is crucial for the development of effective therapies for this compound-induced contact dermatitis and for exploring its potential in other therapeutic areas. This technical guide has provided a detailed overview of these aspects, supported by experimental methodologies, to aid researchers in their ongoing investigations of this intriguing molecule.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound - Home/ Narrative [this compound.weebly.com]

- 4. NF-κB - Wikipedia [en.wikipedia.org]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 6. Toxicodendron Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Accession-Level Differentiation of this compound Levels, and Identification of Cardanols in Nascent Emerged Poison Ivy Seedlings - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In vitro studies of poison oak immunity. II. Effect of this compound analogues on the human in vitro response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. creative-diagnostics.com [creative-diagnostics.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. This compound Compounds Detected in Toxicodendron-Labeled Consumer Products Using Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. This compound Patch Test Using the T.R.U.E. TEST System - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. halcyonderm.com [halcyonderm.com]

- 18. pure.psu.edu [pure.psu.edu]

- 19. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 20. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 21. MAPK Signaling Resources | Cell Signaling Technology [cellsignal.com]

- 22. researchgate.net [researchgate.net]

The Unseen Forge: A Technical Guide to the Biosynthesis of Urushiol in Toxicodendron

For Researchers, Scientists, and Drug Development Professionals

Introduction

Urushiol, a mixture of alkylcatechols, is the notorious allergenic agent produced by plants of the Toxicodendron genus, including poison ivy, poison oak, and poison sumac. The severe contact dermatitis caused by this compound poses a significant public health concern. However, beyond its allergenic properties, this compound and its derivatives are also recognized for their potential in industrial applications, such as the production of high-performance lacquers and coatings. A thorough understanding of the biosynthetic pathway of this compound is paramount for developing effective strategies to mitigate its adverse effects and for harnessing its potential in materials science and drug development. This technical guide provides an in-depth overview of the current understanding of the this compound biosynthesis pathway, detailing the key enzymatic steps, precursor molecules, and proposed intermediates. It also outlines the experimental methodologies employed to elucidate this complex pathway and presents available data in a structured format to facilitate further research and development.

The this compound Biosynthesis Pathway: A Step-by-Step Elucidation

The biosynthesis of this compound is a specialized metabolic pathway originating from fatty acid metabolism. While the complete pathway is still under active investigation, a consensus is emerging on the key stages, which involve the synthesis of a polyketide intermediate, followed by cyclization, aromatization, and subsequent modifications. The proposed pathway is initiated from fatty acid precursors and culminates in the formation of various this compound congeners, which differ in the length and degree of unsaturation of their alkyl chains.

The initial and most critical step in this compound biosynthesis is believed to be the formation of a tetraketide intermediate from fatty acid starter molecules, a reaction catalyzed by a type III polyketide synthase (PKS).[1][2] This hypothesis is supported by the identification of multiple PKS-like gene sequences in the transcriptome of poison ivy.[1][2]

Following the initial polyketide synthesis, the pathway is thought to proceed through a series of intermediates, including anacardic acids and cardanols.[1][3] The identification of these molecules in Toxicodendron species provides strong evidence for their role as precursors to this compound.[3] The final proposed step involves the hydroxylation of cardanol to produce the characteristic catechol ring of this compound, a reaction likely catalyzed by a cardanol-specific hydroxylase.[3]

Key Enzymes and Genes

Several classes of enzymes are implicated in the this compound biosynthetic pathway. Multiomics studies have identified candidate genes encoding these enzymes in Toxicodendron species.

| Enzyme Class | Proposed Function in this compound Biosynthesis | Supporting Evidence |

| Type III Polyketide Synthase (PKS) / Chalcone Synthase (CHS) | Catalyzes the initial condensation of a fatty acid starter unit with malonyl-CoA to form a tetraketide intermediate. | Identification of multiple PKS/CHS gene homologs in Toxicodendron transcriptomes.[1][2] |

| Fatty Acid Thioesterase (FATB) | Hydrolyzes acyl-ACPs to release free fatty acids for activation to CoA esters. | Putative involvement in providing fatty acid precursors. |

| Acyl-CoA Synthetase (ACSL) | Activates free fatty acids to their corresponding CoA esters, which serve as starter units for PKS. | Identification of ACSL orthologs in T. vernicifluum genome.[4] |

| Ketoacyl-ACP Synthase (KCS) | Involved in the elongation of fatty acid chains. | Expression of KCS genes linked to this compound content in lacquer tree cultivars.[4] |

| Dehydrogenases/Reductases (e.g., FabZ, OXSM/FabF) | May be involved in the modification of the polyketide chain. | Putative role based on general polyketide biosynthesis principles. |

| Cardanol-specific Hydroxylase | Catalyzes the final hydroxylation of cardanol to form the catechol ring of this compound. | Proposed based on the identification of cardanol as a direct precursor.[3] |

This table summarizes the proposed enzyme classes and their functions based on current research. The definitive role of each enzyme requires further experimental validation.

Visualizing the Pathway and Experimental Approaches

To provide a clearer understanding of the this compound biosynthesis pathway and the methods used to study it, the following diagrams have been generated using Graphviz.

Caption: Proposed biosynthesis pathway of this compound in Toxicodendron species.

Caption: General experimental workflow for elucidating the this compound biosynthesis pathway.

Experimental Protocols

A detailed understanding of the this compound biosynthesis pathway relies on a combination of analytical chemistry, molecular biology, and biochemistry techniques. Below are summarized protocols for key experiments cited in the literature.

Extraction and Analysis of this compound and its Precursors by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is fundamental for quantifying this compound and its proposed precursors, anacardic acid and cardanol, in plant tissues.

Methodology:

-

Sample Preparation: Fresh or lyophilized plant material from Toxicodendron species is ground to a fine powder.

-

Extraction: The powdered tissue is extracted with an organic solvent, typically ethanol or a mixture of chloroform and methanol. An internal standard, such as C15:0 alkylresorcinol, is often added for quantification.[5]

-

Phase Separation: The extract is partitioned against water to separate polar and non-polar metabolites. The non-polar phase containing urushiols and their precursors is collected.

-

Derivatization: The hydroxyl groups of the phenolic compounds are derivatized, commonly by silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS), to increase their volatility for GC analysis.[6]

-

GC-MS Analysis: The derivatized sample is injected into a gas chromatograph coupled to a mass spectrometer. The separation of different this compound congeners and precursors is achieved on a capillary column (e.g., DB-5ms). The mass spectrometer is operated in electron ionization (EI) mode, and specific ions are monitored for identification and quantification.[5][6]

Heterologous Expression and In Vitro Assay of Type III Polyketide Synthases (PKS)

This protocol is used to functionally characterize candidate PKS genes identified through transcriptomics.

Methodology:

-

Gene Cloning and Expression: The full-length coding sequence of a candidate PKS gene is amplified from Toxicodendron cDNA and cloned into an expression vector suitable for a heterologous host, such as E. coli or Saccharomyces cerevisiae.[7][8][9]

-

Protein Expression and Purification: The recombinant PKS is overexpressed in the host system and purified using affinity chromatography (e.g., Ni-NTA or Strep-Tactin).

-

Enzyme Assay: The activity of the purified PKS is assayed in a reaction mixture containing a fatty acyl-CoA starter unit (e.g., palmitoyl-CoA), malonyl-CoA as the extender unit, and a suitable buffer.[10] The reaction is typically incubated at a specific temperature and then quenched.

-

Product Analysis: The reaction products are extracted with an organic solvent (e.g., ethyl acetate) and analyzed by techniques such as thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), or LC-MS to identify the polyketide products.[10][11]

Generation of Transgenic Hairy Root Cultures for In Vivo Studies

Agrobacterium rhizogenes-mediated transformation is employed to generate hairy root cultures, which serve as a valuable in vivo system to study this compound metabolism and for functional validation of genes.

Methodology:

-

Explant Preparation: Sterile explants, such as hypocotyls or leaf discs, are obtained from in vitro-grown Toxicodendron seedlings.

-

Agrobacterium Infection: The explants are infected with a suspension of A. rhizogenes carrying a binary vector. This vector can also contain a gene of interest for overexpression or a construct for gene silencing (e.g., RNAi) or gene editing (e.g., CRISPR/Cas9).

-

Co-cultivation: The infected explants are co-cultivated on a solid medium for a few days to allow for T-DNA transfer.

-

Hairy Root Induction and Selection: The explants are then transferred to a hormone-free medium containing antibiotics to eliminate the Agrobacterium. Hairy roots will emerge from the infection sites.

-

Establishment of Hairy Root Lines: Individual hairy root lines are excised and propagated in liquid or on solid hormone-free medium. These cultures can then be used for metabolite analysis or to study the effects of gene manipulation on this compound biosynthesis.[12][13][14][15]

CRISPR/Cas9-Mediated Gene Editing for Functional Genomics

The CRISPR/Cas9 system is a powerful tool for targeted gene knockout to validate the function of candidate genes in the this compound biosynthesis pathway.

Methodology:

-

Guide RNA (gRNA) Design and Synthesis: gRNAs are designed to target specific locations within the candidate gene.

-

Vector Construction: The gRNA and Cas9 nuclease are cloned into a binary vector suitable for Agrobacterium-mediated transformation.

-

Transformation: The CRISPR/Cas9 construct is introduced into Toxicodendron tissues, often through the generation of transgenic hairy root cultures as described above.

-

Screening for Mutations: Genomic DNA is extracted from the resulting transgenic lines, and the target region is amplified by PCR and sequenced to identify mutations (insertions or deletions) introduced by the CRISPR/Cas9 system.

-

Phenotypic Analysis: The hairy root lines with confirmed gene knockouts are analyzed for changes in their this compound and precursor profiles using GC-MS to confirm the in vivo function of the targeted gene.[16][17][18][19][20]

Quantitative Data Summary

Currently, there is a notable lack of publicly available, detailed quantitative data on the enzyme kinetics of the this compound biosynthesis pathway. While studies have identified candidate genes and proposed enzymatic steps, the biochemical characterization of these enzymes, including the determination of Michaelis-Menten constants (Km) and catalytic efficiency (kcat/Km), remains an active area of research. Future work focusing on the in vitro characterization of purified recombinant enzymes will be crucial for a complete quantitative understanding of the pathway.

The following table summarizes the types of quantitative and semi-quantitative data that have been reported.

| Data Type | Description | Key Findings | References |

| This compound and Precursor Levels | Quantification of different this compound congeners (C15 and C17 with varying degrees of unsaturation) and their precursors (anacardic acid and cardanol) in various Toxicodendron tissues and accessions. | Significant variation in the levels and composition of urushiols and cardanols among different plant accessions and tissues. Positive correlation between the levels of C15-cardanols and C15-urushiols. | [3][5] |

| Gene Expression Levels | Relative expression levels of candidate genes (e.g., PKS, KCS) in different tissues and cultivars of Toxicodendron determined by RNA-Seq and qRT-PCR. | Correlation between the expression levels of specific PKS and KCS genes and the accumulation of this compound in different lacquer tree cultivars. | [4] |

Conclusion and Future Directions

The elucidation of the this compound biosynthesis pathway in Toxicodendron species has advanced significantly through the application of modern 'omics' technologies and molecular biology tools. The proposed pathway, initiating from fatty acid metabolism and proceeding through polyketide, anacardic acid, and cardanol intermediates, provides a solid framework for future research. The identification of candidate genes, particularly those encoding type III polyketide synthases, offers promising targets for further investigation.

However, several critical gaps in our knowledge remain. The definitive biochemical characterization of each enzyme in the pathway, including the determination of their substrate specificities and kinetic parameters, is a key priority. The identity and function of the proposed cardanol-specific hydroxylase need to be experimentally validated. Furthermore, the regulatory mechanisms that control the expression of this compound biosynthetic genes and the overall flux through the pathway are largely unknown.

Future research efforts should focus on:

-

Recombinant expression and in-depth biochemical characterization of all candidate enzymes to confirm their proposed functions and determine their kinetic properties.

-

In vivo functional validation of candidate genes using advanced gene editing techniques like CRISPR/Cas9 in Toxicodendron hairy root cultures or stable transformants.

-

Identification and characterization of the regulatory networks , including transcription factors, that govern this compound biosynthesis.

-

Exploring the metabolic engineering potential of this pathway in heterologous systems for the sustainable production of this compound and novel derivatives for industrial and pharmaceutical applications.

A complete understanding of the this compound biosynthesis pathway will not only provide avenues for mitigating the allergenicity of Toxicodendron plants but also unlock the potential of this unique class of natural products for the development of novel biomaterials and therapeutics.

References

- 1. Characterization of Late Metabolic Steps in Poison Ivy this compound Biosynthesis. - VIRGINIA POLYTECHNIC INSTITUTE [portal.nifa.usda.gov]

- 2. Investigating Poison Ivy this compound Metabolism and Chemical Ecology - VIRGINIA POLYTECHNIC INSTITUTE [portal.nifa.usda.gov]

- 3. Accession-Level Differentiation of this compound Levels, and Identification of Cardanols in Nascent Emerged Poison Ivy Seedlings - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. research-information.bris.ac.uk [research-information.bris.ac.uk]

- 8. Heterologous Expression, Purification, and Characterization of Type II Polyketide Synthase Acyl Carrier Proteins | Springer Nature Experiments [experiments.springernature.com]

- 9. Frontiers | Engineered biosynthesis of plant polyketides by type III polyketide synthases in microorganisms [frontiersin.org]

- 10. Identification and Characterization of a Type III Polyketide Synthase Involved in Quinolone Alkaloid Biosynthesis from Aegle marmelos Correa - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Production of Hairy Root Cultures and Transgenic Plants by Agrobacterium rhizogenes-Mediated Transformation | Springer Nature Experiments [experiments.springernature.com]

- 13. An Agrobacterium rhizogenes mediated hairy root transformation protocol for fenugreek - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. CRISPR-Cas9 Protocol for Efficient Gene Knockout and Transgene-free Plant Generation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. criver.com [criver.com]

- 18. Guidelines for Performing CRISPR/Cas9 Genome Editing for Gene Validation and Trait Improvement in Crops [mdpi.com]

- 19. Comprehensive protocols for CRISPR/Cas9-based gene editing in human pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Gene editing via CRISPR/Cas9 can lead to cell toxicity • healthcare-in-europe.com [healthcare-in-europe.com]

urushiol congeners and their allergenic potential

An In-depth Technical Guide to Urushiol Congeners and Their Allergenic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a mixture of lipid-soluble organic compounds found in plants of the family Anacardiaceae, including poison ivy, poison oak, and poison sumac. Contact with this compound is the leading cause of allergic contact dermatitis (ACD) in North America, affecting millions annually.[1] The allergenicity of this compound is not uniform; it is a complex mixture of congeners, each possessing a unique chemical structure that dictates its allergenic potential. This guide provides a detailed examination of this compound congeners, the molecular and cellular mechanisms of their allergenic action, the relationship between their structure and allergenicity, and the experimental protocols used for their study.

The Chemical Landscape of this compound Congeners

This compound is not a single molecule but a family of closely related alk-(en)-yl catechols.[2] The fundamental structure consists of a catechol ring substituted at the C3 position with a long hydrocarbon chain. The variations in this side chain define the specific congener.

Structural Components:

-

Catechol Ring: A 1,2-dihydroxybenzene ring. This moiety is essential for the molecule's ability to act as a hapten.[2][3]

-

Hydrocarbon Side Chain: A C15 or C17 alkyl or alkenyl chain.[4]

The specific congeners are differentiated by two main features:

-

Chain Length: Poison ivy and poison sumac predominantly contain catechols with a C15 side chain (pentadecylcatechols), whereas poison oak is rich in congeners with a C17 side chain (heptadecylcatechols).[4][5]

-

Degree of Unsaturation: The hydrocarbon chain can be fully saturated (an alkane) or can contain one, two, or three double bonds (an alkene).[2]

These structural variations are summarized in the table below.

Data Presentation: this compound Congener Structures

| Congener Name | General Structure | Side Chain (R) | Predominant Plant Source(s) |

| 3-n-pentadecylcatechol | C₁₅H₃₂O₂ | -(CH₂)₁₄CH₃ | Poison Ivy, Poison Sumac |

| 3-n-pentadecenylcatechol | C₁₅H₃₀O₂ | -(CH₂)₇CH=CH(CH₂)₅CH₃ | Poison Ivy, Poison Sumac |

| 3-n-pentadecadienylcatechol | C₁₅H₂₈O₂ | -(CH₂)₇CH=CHCH₂CH=CH(CH₂)₂CH₃ | Poison Ivy, Poison Sumac |

| 3-n-pentadecatrienylcatechol | C₁₅H₂₆O₂ | -(CH₂)₇CH=CHCH₂CH=CHCH=CHCH₃ | Poison Ivy, Poison Sumac |

| 3-n-heptadecylcatechol | C₁₇H₃₆O₂ | -(CH₂)₁₆CH₃ | Poison Oak |

| 3-n-heptadecenylcatechol | C₁₇H₃₄O₂ | -(CH₂)₇CH=CH(CH₂)₇CH₃ | Poison Oak |

| 3-n-heptadecadienylcatechol | C₁₇H₃₂O₂ | -(CH₂)₇CH=CHCH₂CH=CH(CH₂)₄CH₃ | Poison Oak |

| 3-n-heptadecatrienylcatechol | C₁₇H₃₀O₂ | -(CH₂)₇CH=CHCH₂CH=CHCH=CH(CH₂)₂CH₃ | Poison Oak |

The Immunological Mechanism of this compound-Induced Allergic Contact Dermatitis

This compound-induced ACD is a classic example of a Type IV delayed-type hypersensitivity reaction.[1][6] The this compound molecule itself is too small to be recognized by the immune system and is therefore classified as a hapten.[7][8] It must first bind to a carrier protein to become immunogenic.

The process unfolds in two distinct phases:

-

Sensitization Phase (Initial Contact):

-

Penetration and Haptenization: Due to its lipophilic nature, this compound rapidly penetrates the outer layers of the skin.[1] In vivo, the catechol ring is oxidized to a highly reactive electrophilic o-quinone.[1] This quinone then covalently binds to nucleophilic residues on skin proteins, forming a hapten-carrier complex.[4]

-

Antigen Presentation: These modified self-proteins are recognized as foreign by antigen-presenting cells (APCs), primarily epidermal Langerhans cells.[9]

-

T-Cell Priming: The Langerhans cells migrate from the skin to the regional lymph nodes, where they process and present the this compound-peptide complex to naive T-cells.[1][10] This interaction leads to the clonal expansion and differentiation of this compound-specific CD4+ and CD8+ effector and memory T-cells.[10][11]

-

-

Elicitation Phase (Subsequent Contact):

-

Re-exposure and Reactivation: Upon subsequent exposure, memory T-cells in circulation and tissues are rapidly reactivated by APCs presenting the this compound-protein complexes in the skin.[12]

-

Inflammatory Cascade: Activated T-cells release a barrage of pro-inflammatory cytokines and chemokines. This recruits other immune cells, such as macrophages and neutrophils, to the site of contact, amplifying the inflammatory response.[13] The resulting cellular infiltration and tissue damage manifest as the characteristic symptoms of ACD: erythema, pruritus, edema, papules, and vesicles.[1][14]

-

Caption: The two-phase mechanism of this compound-induced allergic contact dermatitis.

Structure-Allergenicity Relationships

The allergenic potency of a specific this compound congener is directly linked to its molecular structure. Both the catechol ring and the alkyl side chain play critical roles.

-

Role of the Catechol Ring: The 1,2-dihydroxy arrangement is indispensable for allergenicity. It is the site of oxidation to the reactive quinone that enables covalent binding to proteins.[15] If the hydroxyl groups are chemically blocked (e.g., methylated to form a veratrole), the molecule loses its allergenic activity.[2]

-

Role of the Alkyl Side Chain: The length and degree of unsaturation of the side chain modulate the intensity of the allergic response.

-

Chain Length: Longer side chains tend to elicit a stronger reaction. Congeners with C17 chains are generally more potent allergens than those with C15 chains.[3][4]

-

Unsaturation: The allergenic potential increases significantly with the number of double bonds in the side chain.[3][4] This is the most critical factor determining potency. Saturated urushiols are only weakly allergenic, while congeners with two or more double bonds are highly potent.[4] It is hypothesized that the double bonds may facilitate the oxidation of the catechol ring or enhance the interaction with immune receptors.

-

Data Presentation: Relative Allergenic Potential of this compound Congeners

| Side Chain Feature | Relative Allergenic Potential | Rationale |

| Degree of Unsaturation | ||

| Saturated (0 double bonds) | Low | Less than 50% of the population reacts.[4] |

| Mono-unsaturated (1 double bond) | Moderate | Increased reactivity compared to saturated form. |

| Di-unsaturated (2 double bonds) | High | Over 90% of the population reacts.[4] |

| Tri-unsaturated (3 double bonds) | Very High | Considered the most potent allergenic form.[2][3] |

| Chain Length | ||

| C15 (Pentadecyl) | High | Common in highly allergenic plants (e.g., poison ivy). |

| C17 (Heptadecyl) | Higher | Longer side chains tend to produce a stronger reaction.[4] |

Cellular and Molecular Signaling Pathways

The inflammatory response in this compound ACD is orchestrated by a complex network of immune cells and signaling molecules.

-

T-Cell Subsets: The reaction is primarily T-cell mediated. While both CD4+ and CD8+ T-cells are activated, evidence from mouse models suggests that CD8+ T-cells are the main effector cells responsible for the tissue damage, while CD4+ T-cells play a more complex regulatory role.[16]

-

Cytokine Profile: The immune response to this compound is not a simple Th1 or Th2 reaction.

-

Th2 Bias: Early studies in human blisters identified elevated levels of Th2 cytokines like IL-4 and IL-10.[17]

-

Th17 Involvement: More recent research has implicated Th17 cells, with increased expression of IL-17 and IL-22 observed in this compound-challenged skin.[9][18]

-

Pruritus (Itch) Mediators: The intense itch associated with poison ivy dermatitis is largely histamine-independent.[17] Key signaling molecules identified in mouse models include the cytokines Thymic Stromal Lymphopoietin (TSLP) and IL-33 , as well as serotonin (5-HT) and endothelin (ET-1) .[17][19][20] These molecules can directly activate sensory neurons to transmit itch signals.[21]

-

Caption: Key cells and signaling molecules in the this compound ACD response.

Experimental Protocols and Methodologies

The study of this compound congeners requires specialized methods for extraction, analysis, and bioactivity assessment.

Extraction and Purification

-

Objective: To isolate this compound from plant material with high purity and yield.

-

Methodology:

-

Extraction: Plant material (fresh or dried leaves, stems) is typically macerated and extracted with a polar organic solvent like ethanol.[22][23]

-

Solvent Partitioning: The crude extract is subjected to liquid-liquid extraction to remove highly polar or non-polar impurities. A common system is partitioning between hexane and acetonitrile.[22][24]

-

Chromatography: Further purification is achieved using column chromatography. While traditional silica gel can be used, it may lead to irreversible binding.[2] Thiazole-derivatized silica gel has been shown to improve purification efficiency, yielding purities greater than 96%.[22][24] High-performance liquid chromatography (HPLC) can be used to separate the individual congeners.[22]

-

Chemical Analysis and Characterization

-

Objective: To identify and quantify the specific this compound congeners in a purified sample.

-

Methodology:

-

Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for separating and identifying congeners. This compound's low volatility and polar hydroxyl groups necessitate a derivatization step, typically silylation (e.g., with BSTFA), to form trimethylsilyl (TMS) ethers before analysis.[2][25]

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This method offers high sensitivity and specificity and can often analyze urushiols without prior derivatization. It is particularly useful for quantifying congeners in complex mixtures.[25][26]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used for the definitive structural elucidation of purified congeners, confirming the position of double bonds in the alkyl chain.

-

Assessment of Allergenic Potential

-

Objective: To measure and compare the biological activity and allergenic potency of different congeners.

-

Methodology:

-

Murine Model of ACD:

-

Sensitization: A solution of the test congener is applied to a shaved area of a mouse's abdomen.[18]

-

Challenge: After a set period (e.g., 9-14 days), a lower concentration of the same congener is applied to the ears.[18]

-

Endpoint Measurement: The allergenic response is quantified by measuring the change in ear thickness (swelling) and scoring erythema (redness) over 24-72 hours.[18]

-

-

In Vitro Lymphocyte Proliferation Assay:

-

Cell Source: Peripheral blood mononuclear cells (PBMCs) are isolated from individuals known to be sensitized to poison ivy/oak.

-

Stimulation: The cells are cultured in the presence of the test this compound congener (or analogue) and appropriate antigen-presenting cells.[11][15]

-

Endpoint Measurement: T-cell proliferation (blastogenesis) is measured, typically by the incorporation of a radiolabeled nucleotide (e.g., ³H-thymidine) or using a colorimetric assay. The degree of proliferation correlates with the allergenic potential of the congener.[15]

-

-

Caption: A generalized workflow for this compound analysis and bioactivity testing.

Conclusion and Future Directions

The allergenic potential of this compound is a direct function of its chemical structure. The presence of an unmodified catechol ring is essential for activity, while the length and, most critically, the degree of unsaturation of the C15/C17 side chain determine the potency of the allergic response. Congeners with a higher number of double bonds are significantly more allergenic.

This detailed understanding of this compound's structure-activity relationship and the underlying immunological pathways is crucial for drug development. Future research may focus on:

-

Targeted Therapeutics: Developing inhibitors for key itch mediators like TSLP and IL-33, offering alternatives to broad-spectrum corticosteroids.[17]

-

Immunotherapy and Vaccines: Using purified, less-allergenic congeners or synthetic analogues to develop hyposensitization therapies aimed at inducing immune tolerance in highly sensitive individuals.[27]

-

Diagnostic Tools: Creating more precise diagnostic tests based on specific congener profiles to better predict the severity of patient reactions.

By continuing to unravel the complex interplay between this compound chemistry and the human immune system, the scientific community can develop more effective strategies to mitigate the significant public health burden of this ubiquitous natural allergen.

References

- 1. This compound-induced contact dermatitis - Wikipedia [en.wikipedia.org]

- 2. MALDI-MS Imaging of Urushiols in Poison Ivy Stem - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Accession-Level Differentiation of this compound Levels, and Identification of Cardanols in Nascent Emerged Poison Ivy Seedlings - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. This compound | C105H162O10 | CID 44144477 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Allergic Contact Dermatitis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Hapten-Induced Contact Hypersensitivity, Autoimmune Reactions, and Tumor Regression: Plausibility of Mediating Antitumor Immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Poison Ivy Immunology [bio.umass.edu]

- 9. Poison ivy-induced dermatitis on NativeSkin® | Genoskin [genoskin.com]

- 10. Early events in the induction of allergic contact dermatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Processing of this compound (poison ivy) hapten by both endogenous and exogenous pathways for presentation to T cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 12. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]

- 13. Poison Ivy and the Immune System | HowStuffWorks [science.howstuffworks.com]

- 14. This compound-induced_contact_dermatitis [bionity.com]

- 15. In vitro studies of poison oak immunity. II. Effect of this compound analogues on the human in vitro response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. CD8+ T cells are the effectors of the contact dermatitis induced by this compound in mice and are regulated by CD4+ T cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Transcriptome profiling reveals Th2 bias and identifies endogenous itch mediators in poison ivy contact dermatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. criver.com [criver.com]

- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 20. Transcriptome profiling reveals Th2 bias and identifies endogenous itch mediators in poison ivy contact dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Mechanisms of Itch in Poison Ivy-Induced Allergic Contact Dermatitis - Boyi Liu [grantome.com]

- 22. US9580373B2 - Extraction and purification of this compound from botanical sources - Google Patents [patents.google.com]

- 23. New GLC analysis of this compound congeners in different plant parts of poison ivy, Toxicodendron radicans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. US20150284308A1 - Extraction and purification of this compound from botanical sources - Google Patents [patents.google.com]

- 25. This compound Compounds Detected in Toxicodendron-Labeled Consumer Products Using Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. pubs.acs.org [pubs.acs.org]

- 27. researchwithrowan.com [researchwithrowan.com]

immunological response to urushiol as a hapten

An In-Depth Technical Guide to the Immunological Response to Urushiol as a Hapten

Audience: Researchers, scientists, and drug development professionals.

Abstract

This compound, the allergenic component of plants in the Toxicodendron genus (e.g., poison ivy, poison oak), is a primary cause of allergic contact dermatitis (ACD) worldwide.[1] This condition is a classic example of a T-cell-mediated, Type IV delayed-type hypersensitivity reaction.[1] this compound is not inherently immunogenic; it functions as a hapten, a small lipophilic molecule that must penetrate the skin and covalently bind to endogenous proteins to form a complete antigen. This guide provides a detailed examination of the molecular and cellular immunology underlying the response to this compound, from initial sensitization to the elicitation of the inflammatory rash. It outlines the key signaling pathways, summarizes quantitative data from relevant studies, details critical experimental protocols, and visualizes complex processes to provide a comprehensive resource for researchers in immunology and drug development.

The Molecular Basis of this compound Immunogenicity

This compound is a lipid-soluble molecule composed of a catechol ring with a long hydrocarbon chain (C15 or C17).[2] Its allergenicity is dependent on both its structure and its chemical reactivity.

1.1 Penetration and Haptenization Due to its lipophilic nature, this compound rapidly penetrates the stratum corneum and enters the epidermis.[3] By itself, this compound is too small to be recognized by the immune system.[4] To become immunogenic, it must first be oxidized within the skin to a more reactive quinone form.[1][4] This electrophilic quinone readily reacts with nucleophilic side chains of amino acids (e.g., sulfhydryl and amino groups) on skin proteins, forming covalent bonds.[2][5] This process, known as haptenization, creates novel this compound-protein conjugates that are recognized as foreign by the immune system.[4][6]

Cellular Mechanisms and Signaling Pathways

The immunological response to this compound is a complex, T-cell-mediated process divided into two distinct phases: sensitization and elicitation.

2.1 Sensitization Phase: Initial Antigen Encounter and T-Cell Priming

Upon first exposure in a naïve individual, this compound-protein conjugates are processed by antigen-presenting cells (APCs), primarily the epidermal Langerhans cells.[1][3]

-

Antigen Uptake and Processing: Langerhans cells internalize the this compound-haptenated proteins.[6] The proteins are processed through multiple pathways.

-

Endogenous Pathway: this compound, being lipid-soluble, can enter the cell and conjugate with cytosolic proteins. These are processed by the proteasome and presented on Major Histocompatibility Complex (MHC) class I molecules to CD8+ T-cells.[7][8]

-

Exogenous Pathway: Extracellular this compound-protein conjugates are endocytosed and processed in the endosomal/lysosomal compartment, where they are loaded onto MHC class II molecules for presentation to CD4+ T-cells.[7][8]

-

CD1a Presentation: A crucial, non-MHC-based pathway involves the presentation of the lipid portion of this compound directly by CD1a molecules, which are highly expressed on Langerhans cells.[9][10] This pathway has been shown to be a dominant driver of the inflammatory response, activating CD4+ T-cells.[3][10]

-

-

Migration and T-Cell Activation: The activated Langerhans cells migrate from the epidermis to regional lymph nodes.[1][6] Here, they present the this compound-derived antigens to naïve T-lymphocytes. This interaction, along with co-stimulatory signals, triggers the clonal expansion and differentiation of this compound-specific effector and memory T-cells.[11]

Caption: The sensitization phase of the this compound immune response.

2.2 Elicitation Phase: Re-exposure and Inflammation

Upon subsequent contact with this compound, the sensitized immune system mounts a rapid and robust response, typically visible within 24-48 hours.

-

Rapid Antigen Presentation: Langerhans cells again present the this compound antigens.

-

T-Cell Recruitment and Cytokine Storm: Circulating this compound-specific memory T-cells are recruited to the skin, where they recognize the antigen and release a cascade of pro-inflammatory cytokines.[11] Studies in murine models and human subjects have identified distinct cytokine profiles associated with this compound-induced ACD:

-

Th2-Biased Response: Unlike some classic ACD models (e.g., oxazolone) that show a mixed Th1/Th2 response, the this compound model produces a Th2-biased response.[12] This is characterized by the upregulation of IL-4, IL-13, and IL-33.[12][13]

-

Th17-Mediated Inflammation: The CD1a-dependent pathway strongly promotes a Th17 response.[10] Activated T-cells produce significant amounts of IL-17 and IL-22, which are potent inflammatory mediators also implicated in psoriasis.[9][14]

-

Keratinocyte Activation: Epidermal keratinocytes are not passive bystanders. They respond to this compound and the initial cytokine signals by producing their own inflammatory mediators, including IL-1α, IL-1β, and TNF-α, further amplifying the inflammation.[15]

-

Pruritogenic (Itch) Mediators: The intense itch associated with poison ivy dermatitis is driven by specific mediators. This compound challenge leads to elevated levels of Thymic Stromal Lymphopoietin (TSLP), serotonin (5-HT), and endothelin (ET-1), which act on sensory neurons.[12][16][17] Notably, this itch is largely histamine-independent.[12]

-

This cytokine milieu leads to the characteristic clinical signs of ACD: erythema (redness), edema (swelling), vesiculation (blistering), and intense pruritus (itching).[1]

Caption: The elicitation phase of this compound-induced ACD.

Quantitative Analysis of the Immune Response

Quantitative data from molecular and cellular assays provide critical insights into the mechanisms of this compound-induced ACD.

Table 1: Gene Expression Changes in Murine ACD Models Data represents relative fold change in gene expression in skin tissue of this compound-challenged mice compared to vehicle controls, as determined by qRT-PCR.

| Gene | Immune Pathway | Fold Change (Mean ± SEM) | Reference |

| Il4 | Th2 | ~2.5 | [12] |

| Il13 | Th2 | ~3.0 | [12] |

| Il33 | Th2 / Innate | ~4.0 | [12] |

| Tslp | Th2 / Pruritus | ~3.5 | [12] |

| Il17a | Th17 | Significant Induction | [14] |

| Il17f | Th17 | Significant Induction | [14] |

| Il22 | Th17 | Significant Induction | [14] |

| Ifng | Th1 | Minimal Response | [12] |

Table 2: Time-Course of Cytokine mRNA Expression in Human Skin Data describes the trend of mRNA levels in the epidermis of this compound-sensitive subjects after this compound application, detected by in situ hybridization.

| mRNA | Time Point of Peak Expression | Expression Trend | Reference |

| IL-1β | 6 hours | Early, transient increase before inflammation | [15] |

| IL-1α | 72 hours | Progressive increase, parallels inflammation | [15] |

| TNF-α | 72 hours | Progressive increase, parallels inflammation | [15] |

Table 3: Inhibitor Effects on In Vitro T-Cell Proliferation Summary of the effects of various metabolic inhibitors on the ability of APCs to present this compound to T-cell clones.

| T-Cell Type | Inhibitor | Target Pathway | Result | Reference |

| CD8+ | Brefeldin A | Endogenous (ER-to-Golgi transport) | Inhibition of proliferation | [7][8] |

| CD4+ | Brefeldin A | Endogenous (ER-to-Golgi transport) | No inhibition | [7][8] |

| CD4+ | Monensin | Exogenous (Endosomal acidification) | Inhibition of proliferation | [7][8] |

Key Experimental Protocols

Reproducible experimental models are essential for studying this compound-induced ACD and for the preclinical evaluation of therapeutic candidates.

4.1 Murine Model of this compound-Induced Allergic Contact Dermatitis

This protocol establishes a reliable model of ACD in mice that recapitulates key features of the human condition.[14]

-

Animals: Typically, C57BL/6 or BALB/c mice are used.

-

Sensitization (Day 0):

-

Shave the abdominal skin of the mice.

-

Apply a solution of this compound (e.g., 1-2% in an acetone/olive oil vehicle) to the shaved abdomen. This serves as the initial sensitizing exposure.

-

-

Challenge (Beginning Day 9):

-

After a rest period of 9-14 days to allow for the development of an immune memory response, apply a lower concentration of this compound (e.g., 0.5-1% in acetone) to the surface of both ears.

-

Repeat the challenge daily or every other day for a specified period (e.g., 3-5 applications).

-

-

Measurements:

-

Ear Thickness: Measure the thickness of the ears daily using a digital micrometer. An increase in ear thickness is a quantitative measure of edema and inflammation.

-

Redness Score: Visually score the ear redness on a scale (e.g., 0-4, from none to severe).

-

Histology & Molecular Analysis: At the end of the experiment, ear tissue can be collected for histological analysis (H&E staining for inflammatory infiltrate) or molecular analysis (qRT-PCR for cytokine expression, flow cytometry for immune cell populations).

-

Caption: Experimental workflow for the murine this compound ACD model.

4.2 Human this compound Patch Testing

Patch testing is the gold standard for diagnosing ACD and can be adapted to quantify sensitivity to this compound in a clinical research setting.[18][19]

-

Subject Preparation:

-

Application (Day 0):

-

Apply various doses of purified this compound, prepared in a suitable vehicle (e.g., hydrogel), onto designated patches (e.g., T.R.U.E. TEST™ system).[18] A negative control (vehicle only) must be included.

-

Tape the patches securely to the subject's back.

-

-

Incubation (Days 0-2):

-

The patches remain in place for 48 hours.

-

The subject must avoid showering, swimming, and strenuous activity that could cause sweating, as moisture can interfere with the test.[21]

-

-

Readings:

-

First Reading (Day 2): Remove the patches and mark the test sites. Perform an initial reading of any reactions.

-

Second/Final Reading (Day 4 or 5): The subject returns for a final reading. Delayed reactions are common, making this reading critical.[20]

-

Scoring: Reactions are graded based on standard morphological criteria (e.g., erythema, papules, vesicles).

-

4.3 In Vitro T-Cell Proliferation (Blastogenesis) Assay

This assay measures the specific response of a sensitized individual's T-cells to this compound.[22]

-

Cell Isolation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from a blood sample of a this compound-sensitized donor using Ficoll-Paque density gradient centrifugation.

-

Culture Setup:

-

Plate the PBMCs in a 96-well plate.

-

Add this compound (at various concentrations) to the appropriate wells. This compound is often introduced bound to a carrier, such as autologous cells, to facilitate presentation.[22]

-

Include a negative control (cells with vehicle only) and a positive control (cells with a mitogen like Phytohaemagglutinin).

-

-

Incubation: Culture the cells for 5-7 days to allow for antigen-specific T-cell proliferation.

-

Proliferation Measurement:

-

Add a radioactive tracer (e.g., ³H-thymidine) or a non-radioactive analogue (e.g., BrdU) for the final 18-24 hours of culture.

-

Harvest the cells and measure the incorporation of the tracer, which is directly proportional to the amount of DNA synthesis and, therefore, cell proliferation.

-

Results are often expressed as a Stimulation Index (SI), which is the ratio of proliferation in this compound-treated wells to proliferation in control wells.

-

Therapeutic Implications and Future Directions

The detailed understanding of this compound immunology opens several avenues for therapeutic intervention:

-

Targeting Cytokine Pathways: Given the central role of IL-17, IL-22, IL-33, and TSLP, monoclonal antibodies or small molecule inhibitors targeting these cytokines or their receptors represent promising therapeutic strategies.[10][12][16]

-

Blocking Antigen Presentation: Development of agents that can block the CD1a presentation pathway could specifically inhibit the T-cell response to this compound.[9]

-

Inhibiting Haptenization: Topical agents that can prevent the initial oxidation and protein binding of this compound could serve as effective prophylactics.

-

Vaccine Development: Efforts are ongoing to develop a vaccine that could induce tolerance rather than sensitization to this compound. An effective assessment of such therapies would rely on the standardized patch testing protocols described.[18]

This guide provides a foundational framework for understanding the complex immune response to this compound. Continued research into these pathways will be critical for developing more effective treatments for the millions of individuals affected by this common allergic dermatitis.

References

- 1. This compound-induced contact dermatitis - Wikipedia [en.wikipedia.org]

- 2. content-assets.jci.org [content-assets.jci.org]

- 3. Poison ivy-induced dermatitis on NativeSkin® | Genoskin [genoskin.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. Allergens of the this compound family promote mitochondrial dysfunction by inhibiting the electron transport at the level of cytochromes b and chemically modify cytochrome c1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Allergic contact dermatitis - Wikipedia [en.wikipedia.org]

- 7. Processing of this compound (poison ivy) hapten by both endogenous and exogenous pathways for presentation to T cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Processing of this compound (poison ivy) hapten by both endogenous and exogenous pathways for presentation to T cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. news.harvard.edu [news.harvard.edu]

- 10. CD1a on Langerhans cells controls inflammatory skin diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Toxicodendron Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Transcriptome profiling reveals Th2 bias and identifies endogenous itch mediators in poison ivy contact dermatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 14. criver.com [criver.com]

- 15. In situ changes in the relative abundance of human epidermal cytokine messenger RNA levels following exposure to the poison ivy/oak contact allergen this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. JCI Insight - Transcriptome profiling reveals Th2 bias and identifies endogenous itch mediators in poison ivy contact dermatitis [insight.jci.org]

- 17. mdpi.com [mdpi.com]

- 18. This compound Patch Test Using the T.R.U.E. TEST System - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pure.psu.edu [pure.psu.edu]

- 20. stanfordhealthcare.org [stanfordhealthcare.org]

- 21. my.clevelandclinic.org [my.clevelandclinic.org]

- 22. In vitro studies of poison oak immunity. I. In vitro reaction of human lymphocytes to this compound - PMC [pmc.ncbi.nlm.nih.gov]

A Historical Inquiry into Urushiol: From Ancient Lacquer to Modern Immunology

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive historical perspective on the scientific investigation of urushiol, the allergenic oil found in plants of the Anacardiaceae family, including poison ivy, poison oak, and the Japanese lacquer tree. From its earliest encounters and uses in traditional crafts to its detailed chemical characterization and the elucidation of its immunological mechanisms, this document traces the key milestones, experimental approaches, and scientific figures that have shaped our understanding of this potent natural product.

Early Observations and Naming

While the irritant properties of plants containing this compound have been known for centuries, the first documented Western account of poison ivy was by Captain John Smith in 1624, who noted its resemblance to English ivy and its ability to cause redness, itching, and blisters.[1][2] For centuries, the nature of the irritant remained a mystery, with early theories incorrectly suggesting it was a volatile oil.[2]

The term "this compound" originates from the Japanese word "urushi," which refers to the lacquer derived from the sap of the Japanese lacquer tree (Toxicodendron vernicifluum).[1][3] This lacquer has been used in traditional Japanese, Chinese, and Korean decorative arts for millennia to create durable, high-gloss coatings on various objects.[1][4]

The Dawn of Chemical Investigation: Isolation and Structural Elucidation

The foundational work on the chemical nature of this compound was conducted by the Japanese scientist Rikou Majima between 1907 and 1922.[2] His research, driven by a desire to compete with Western chemists, focused on the sap of the Japanese lacquer tree.[2][3]

Key Experiments in the Early 20th Century

Majima's work, in collaboration with his dermatologist colleague Ikuzo Toyama, was pivotal in identifying this compound as the active irritant.[2] Their research established that this compound was not a single substance but a mixture of related organic compounds.[2][3] They determined that these compounds possessed a ring structure, now known as a catechol ring.[2][3]

The conclusive identification of this compound's chemical structure as a mixture of 3-n-alk-(en)-yl catechols was achieved in 1934.[5] These molecules consist of a catechol head and a long hydrocarbon tail of either 15 or 17 carbon atoms.[2]

Mid-20th Century and Beyond: Advanced Characterization

Further advancements in analytical chemistry allowed for a more detailed understanding of the different this compound congeners. The degree of unsaturation in the alkyl side chain was found to be a critical factor in the allergenicity of the molecule, with congeners having at least two double bonds being significantly more potent.[1]

In 1982, ElSohly and colleagues published a significant study that involved the first isolation and spectral characterization of pure, underivatized individual this compound congeners from both poison ivy and poison oak.[6][7] This work utilized advanced analytical techniques to separate and identify the specific components of the this compound mixture.

Experimental Protocols: A Historical Perspective

While early extraction methods were rudimentary, later research employed more sophisticated techniques. Below is a generalized protocol for this compound extraction and analysis based on methods developed in the mid to late 20th century.

Generalized Protocol for this compound Extraction and Analysis (circa 1980s)

-

Extraction:

-

Purification:

-

The crude extract is subjected to column chromatography using a solid adsorbent like silicic acid to separate the this compound from other plant components.[8]

-

Further purification can be achieved through preparative thin-layer chromatography (TLC) for smaller quantities or a second column chromatography for larger amounts.[8]

-

-

Analysis and Characterization:

-

The purified this compound congeners are analyzed using techniques such as:

-

Gas Chromatography-Mass Spectrometry (GC-MS): To separate and identify the different congeners based on their mass-to-charge ratio.[6]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the detailed chemical structure of each congener, including the position of double bonds in the alkyl chain.[7]

-

-

The following diagram illustrates a generalized workflow for this compound research, from plant collection to chemical characterization.

The Immunological Mechanism: this compound as a Hapten

This compound-induced contact dermatitis is a classic example of a Type IV hypersensitivity reaction, also known as delayed-type hypersensitivity.[9] this compound itself is not immunogenic; rather, it acts as a hapten.

Upon contact with the skin, the lipophilic this compound penetrates the epidermis and is oxidized to form a reactive o-quinone.[5] This o-quinone then covalently binds to skin proteins, forming a hapten-carrier complex. These modified proteins are recognized as foreign by the immune system's Langerhans cells.[9]

The Langerhans cells process these modified proteins and present them to T-lymphocytes in the lymph nodes.[9] This leads to the activation and proliferation of this compound-specific T-cells. Upon subsequent exposure to this compound, these memory T-cells are rapidly activated, leading to the characteristic inflammatory response of allergic contact dermatitis, which includes redness, swelling, and blistering.

The following diagram illustrates the simplified signaling pathway of this compound-induced contact dermatitis.

Quantitative Data on this compound Composition

The composition of this compound varies between different plant species and even within the same species depending on geographical location and environmental factors. The following table summarizes the typical composition of this compound from poison ivy and poison oak.

| This compound Congener | Chemical Structure of Side Chain | Relative Abundance in Poison Ivy (%) | Relative Abundance in Poison Oak (%) |

| Pentadecyl catechol (PDC) | C15H31 (saturated) | 2-3 | <1 |

| Mono-unsaturated PDC | C15H29 | 22-25 | 1-2 |

| Di-unsaturated PDC | C15H27 | 60-64 | 2-3 |

| Tri-unsaturated PDC | C15H25 | 8-11 | <1 |

| Heptadecyl catechol (HDC) | C17H35 (saturated) | <1 | 1-2 |

| Mono-unsaturated HDC | C17H33 | <1 | 28-32 |

| Di-unsaturated HDC | C17H31 | <1 | 48-52 |

| Tri-unsaturated HDC | C17H29 | <1 | 15-18 |

Note: The relative abundances are approximate and can vary.

Conclusion

The journey of this compound research, from its roots in ancient craftsmanship to the intricacies of modern immunology, showcases the progression of scientific inquiry. The initial observations and painstaking chemical analyses of pioneers like Rikou Majima laid the groundwork for our current understanding of this potent natural allergen. Continued research into the molecular mechanisms of this compound's interaction with the immune system holds promise for the development of more effective treatments and preventative strategies for this compound-induced contact dermatitis, a condition that affects millions of people worldwide.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. No Ill Nature: The Surprising History and Science of Poison Ivy and Its Relatives | Science History Institute [sciencehistory.org]

- 3. Home [urushiolmolecule.weebly.com]

- 4. This compound | Magnificent molecules | RSC Education [edu.rsc.org]

- 5. US9580373B2 - Extraction and purification of this compound from botanical sources - Google Patents [patents.google.com]

- 6. MALDI-MS Imaging of Urushiols in Poison Ivy Stem - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. US3819726A - Preparation of this compound from poison ivy or poison oak - Google Patents [patents.google.com]

- 9. This compound-induced contact dermatitis - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Physical and Chemical Properties of Urushiol Oleoresin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Urushiol is a naturally occurring oleoresin found in plants of the Anacardiaceae family, most notably Toxicodendron spp. (poison ivy, poison oak, and poison sumac). It is a mixture of catechol derivatives that are potent allergens, causing a delayed Type IV hypersensitivity reaction known as this compound-induced contact dermatitis in a majority of the population. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its extraction, purification, and analysis, and an in-depth look at the signaling pathways involved in its biological activity. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and related fields.

Physical and Chemical Properties

This compound is a pale-yellow, oily liquid at room temperature.[1][2] Its properties can vary slightly depending on the specific congener composition, which is influenced by the plant species, geographical location, and environmental conditions.

General Properties

| Property | Value | References |

| Appearance | Pale-yellow, oily liquid | [1][2][3] |

| Density | ~0.968 g/mL | [1][2][3] |

| Boiling Point | 200-210 °C | [1][2][4][5] |

| Melting Point | 59.5 °C | [2] |

| Solubility | Soluble in diethyl ether, acetone, ethanol, carbon tetrachloride, and benzene.[1][3][6] Nearly immiscible in water.[4][7] |

Chemical Structure

This compound is a mixture of closely related organic compounds, each consisting of a catechol ring substituted at the 3-position with a hydrocarbon chain of 15 or 17 carbon atoms.[1][4] The degree of unsaturation in this side chain is a critical determinant of the allergenicity of the specific congener.[1] Poison ivy and poison sumac primarily contain C15 side chains, while poison oak contains predominantly C17 side chains.[1][4]

The general structure of this compound congeners is as follows:

Caption: General chemical structure of this compound, consisting of a catechol ring with a variable hydrocarbon side chain (R).

Experimental Protocols

Extraction and Purification of this compound from Toxicodendron radicans (Poison Ivy)

This protocol is a synthesis of methods described in the literature, aiming for high yield and purity.[1][8][9][10][11][12]

Materials:

-

Fresh or recently dried poison ivy leaves

-

Ethanol (95%)

-

Hexane

-

Acetonitrile

-

Chloroform

-

Silica gel (for column chromatography)

-

Thiazole-derivatized silica gel (optional, for higher purity)

-

Rotary evaporator

-

Chromatography column

-

Separatory funnel

-

Filter paper and funnel

Procedure:

-

Extraction:

-

Shred or grind the plant material.

-